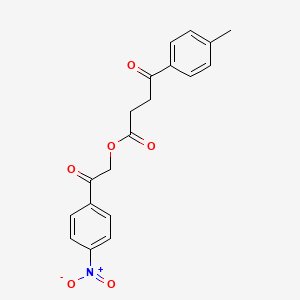![molecular formula C18H22O5 B4966464 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other conditions. In materials science, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and survival. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been found to modulate the activity of the Wnt signaling pathway, which is involved in embryonic development and tissue regeneration.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects, depending on the context and concentration of its application. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been found to induce apoptosis (programmed cell death) in cancer cells, while promoting cell survival and proliferation in neuronal cells. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been shown to modulate the expression of various genes and proteins involved in cellular signaling, metabolism, and stress response.
Advantages and Limitations for Lab Experiments
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate specific cellular processes. However, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used.
Future Directions
There are several future directions for research on 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene and its effects on various cellular processes, as well as to evaluate its safety and toxicity in vivo.
Synthesis Methods
The synthesis of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
properties
IUPAC Name |
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-14-8-4-5-9-15(14)22-12-7-13-23-18-16(20-2)10-6-11-17(18)21-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNXOHOFDCQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6459607 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)